Human islet amyloid polypeptide

Amyloid aggregation Thioflavin-T kinetics Type 2 diabetes

Human Islet Amyloid Polypeptide (hIAPP) is the wild-type, 37-amino acid amylin hormone with intrinsic amyloidogenicity—the definitive pathological reference for type 2 diabetes research. Unlike non-aggregating rodent IAPP or the clinical analog pramlintide, only hIAPP undergoes authentic amyloid fibril formation, toxic oligomer production, and concentration-dependent β-cell cytotoxicity. This makes it the essential substrate for inhibitor screening, membrane permeabilization studies, and transgenic model validation. Procure hIAPP with reliable purity and lot-to-lot consistency to ensure reproducible kinetic profiles (lag phase ~470 sec, T50 ~670 sec) and robust experimental outcomes.

Molecular Formula
Molecular Weight
Cat. No. B1576400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman islet amyloid polypeptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Islet Amyloid Polypeptide (hIAPP/Amylin) Procurement Guide for Type 2 Diabetes and Amyloidosis Research


Human Islet Amyloid Polypeptide (hIAPP), also known as amylin, is a 37-amino acid pancreatic β-cell hormone co-secreted with insulin that regulates glucose metabolism and satiation [1]. hIAPP is distinguished from its rodent and synthetic analogs by its extreme propensity to aggregate into cytotoxic amyloid fibrils—a defining pathological hallmark observed in pancreatic islet deposits of over 90% of patients with type 2 diabetes mellitus (T2DM) [2]. This aggregation-prone characteristic, driven by specific sequence differences in the 20-29 amino acid region compared to non-amyloidogenic species variants, makes hIAPP the essential reference compound for investigating the molecular mechanisms of islet amyloidosis, β-cell toxicity, and the development of aggregation inhibitors [3].

Why Rodent IAPP, Pramlintide, or Other Amylin Analogs Cannot Substitute for Human IAPP in Mechanistic and Inhibitor Studies


Substituting human IAPP with rodent IAPP (rIAPP) or the clinical analog Pramlintide fundamentally alters experimental outcomes due to profound differences in intrinsic amyloidogenicity and aggregation kinetics. While rIAPP differs from hIAPP by only six amino acids—five of which reside in the critical 20-29 region including three proline substitutions—this minor sequence variation completely abolishes amyloid formation in vitro and in vivo [1]. Consequently, rIAPP and Pramlintide are incapable of recapitulating the toxic oligomer formation and β-cell death observed with hIAPP in T2DM models [2]. Furthermore, rIAPP and Pramlintide act as potent inhibitors of hIAPP aggregation when co-incubated, actively suppressing rather than modeling the pathological process [3]. For any investigation requiring the authentic amyloidogenic cascade—including cytotoxicity assays, membrane permeabilization studies, and inhibitor screening—only the wild-type human sequence provides the necessary pathological relevance [4].

Quantitative Comparative Evidence: Human IAPP Differentiation from rIAPP, Pramlintide, and Non-Human Species Variants


Human IAPP Exhibits Intrinsic, Rapid Amyloid Aggregation Kinetics with a Defined Lag Phase; Rat IAPP and Porcine IAPP Do Not Aggregate

Human IAPP undergoes rapid amyloid aggregation with a characteristic sigmoidal kinetic profile, whereas rat IAPP and pig IAPP are completely non-amyloidogenic under identical conditions. In Thioflavin-T (ThT) fluorescence assays conducted at 25°C with 16 μM peptide in 20 mM Tris-HCl (pH 7.4), pure hIAPP exhibits a lag time of approximately 470 seconds before entering a rapid elongation phase with a maximum aggregation rate of 11,000 fluorescence units/sec [1]. In contrast, rat IAPP at 160 μM shows no detectable increase in ThT fluorescence over the entire experimental time course, confirming its complete resistance to amyloid formation [2]. Atomic force microscopy (AFM) analysis of multiple species IAPP variants following 7-day incubation at 25°C further confirms that hIAPP forms thick, clustered amyloid fibers, while IAPP from pig, cow, guinea pig, sheep, and rat appear incapable of forming visible fibers under these same conditions [3].

Amyloid aggregation Thioflavin-T kinetics Type 2 diabetes

Rat IAPP Acts as a Dose-Dependent Inhibitor of Human IAPP Amyloid Formation, Extending Lag Phase by Over 20-Fold at 10:1 Ratio

When co-incubated with hIAPP, rat IAPP functions as a potent inhibitor of amyloid formation in a concentration-dependent manner. In ThT-monitored kinetic experiments with constant 16 μM hIAPP, increasing ratios of rIAPP progressively extend the lag phase and reduce the maximum aggregation rate. At a 1:1 (hIAPP:rIAPP) ratio, the lag time increases from 470 seconds to 1,180 seconds; at a 5:1 ratio, the lag time extends to 4,590 seconds; and at a 10:1 ratio, the lag time reaches 10,410 seconds—representing a 22-fold extension compared to pure hIAPP [1]. Simultaneously, the maximum aggregation rate drops from 11,000 to 22.0 fluorescence units/sec at the 10:1 ratio, a 500-fold reduction [1]. Transmission electron microscopy confirms that rIAPP not only slows aggregation but also alters fibril morphology compared to pure hIAPP fibrils [2].

Amyloid inhibition Cross-seeding Peptide inhibitor design

Pramlintide Outperforms Rat IAPP as an Inhibitor of hIAPP Amyloid Formation Despite Sharing Three Proline Substitutions

Pramlintide (PM), an FDA-approved amylin analog containing the three proline substitutions found in the 20-29 region of rIAPP (A25P, S28P, S29P), exhibits superior inhibitory potency against hIAPP amyloid formation compared to wild-type rIAPP. In side-by-side ThT fluorescence kinetics assays with 16 μM hIAPP, pramlintide at 1:1, 1:2, 1:5, and 1:10 (hIAPP:PM) ratios demonstrates substantially greater suppression of amyloid formation than equivalent ratios of rIAPP [1]. The enhanced inhibitory capacity of pramlintide relative to rIAPP reflects a balance between reduced intrinsic amyloidogenicity (conferred by proline substitutions) and maintained recognition of hIAPP through sequence homology [2]. Notably, pramlintide alone does not form amyloid under the tested conditions [1].

Amyloid inhibitor Peptide therapeutics Thioflavin-T assay

Human IAPP Activates Amylin Receptors with an EC50 of 35.2 nM in cAMP Production Assays, Comparable to Rodent IAPP in Some Systems

Human IAPP functions as a full agonist at amylin receptors (AMY1, AMY2, AMY3), which are heterodimeric complexes of the calcitonin receptor and receptor activity-modifying proteins (RAMPs). In MCF-7 cells, which endogenously express human amylin receptors CTR1 and CTR2, stimulation with human amylin results in cAMP production with an EC50 of 35.2 ± 7.5 nM . In RINm5F rat insulinoma cells, maximal cAMP accumulation with 1.0 μM hIAPP reached 410 ± 25% of control levels, comparable to human α-CGRP (436 ± 41%) though chicken CGRP was more potent (587 ± 24%) [1]. Importantly, rat IAPP has been shown to exhibit similar efficacy to human IAPP in stimulating cAMP production via the porcine calcitonin receptor (EC50 range: 0.5-1.6 nM) [2], indicating that the amyloidogenic region does not substantially alter receptor activation at this endpoint. This receptor activity equivalence, combined with the dramatic difference in amyloidogenicity, confirms that the amyloid-forming properties—not receptor signaling—represent the critical differentiator of hIAPP for pathological research.

Amylin receptor cAMP signaling Receptor pharmacology

Human IAPP Induces Concentration-Dependent β-Cell Cytotoxicity, Reducing Viability by 80% at 25.6 μM; Rat IAPP Is Non-Toxic

Human IAPP induces significant, concentration-dependent cytotoxicity in pancreatic β-cell lines, whereas rat IAPP does not induce cellular toxicity. In MTT viability assays using RIN-m rat insulinoma cells, addition of hIAPP at 25.6 μM (the highest concentration tested) decreased cell viability by approximately 80% relative to untreated controls [1]. In AsPC-1 human pancreatic cells, the same hIAPP concentration reduced viability by 60% [1]. In contrast, multiple non-amyloidogenic IAPP variants—including rat IAPP—do not form toxic amyloidogenic species and do not induce comparable cellular toxicity [1]. Time-resolved studies have further defined that the toxic species are globally flexible, low-order oligomers produced during the lag phase and early elongation phase of hIAPP amyloid formation; these oligomers upregulate pro-inflammatory markers and induce reactive oxygen species in both rat INS-1 β-cells and murine islets [2].

β-cell toxicity MTT assay Amyloid cytotoxicity

Membrane Permeabilization by hIAPP Follows a Detergent-like Mechanism Distinct from Amyloid Aggregation; rIAPP Shows Equivalent Model Membrane Disruption but Without Cellular Toxicity

Human IAPP interacts with anionic lipid membranes through a two-region mechanism: the N-terminus mediates membrane permeabilization via a detergent-like lipid extraction process, while the C-terminal region drives amyloid aggregation [1]. Biophysical studies using model membrane systems reveal that non-amyloidogenic rat IAPP is as effective as hIAPP at disrupting standard anionic model membranes and promoting vesicle leakage under conditions where rIAPP does not induce cellular toxicity [2]. This uncoupling of membrane disruption from cytotoxicity demonstrates that membrane permeabilization alone does not account for hIAPP's pathological effects [2]. Molecular dynamics simulations and in vitro experiments further reveal that amyloidogenic aggregation kinetically competes with membrane permeation; the two processes are physically segregated and mediated by distinct peptide regions [1]. These findings establish that hIAPP's dual capacity—both membrane-active and amyloidogenic—is required for full pathological modeling.

Membrane permeabilization Lipid bilayer disruption Amyloid-membrane interactions

Validated Research Applications for Human Islet Amyloid Polypeptide (hIAPP) Based on Quantitative Comparative Evidence


Screening and Characterization of Small Molecule or Peptide Inhibitors of Islet Amyloid Formation

hIAPP serves as the definitive aggregation-prone substrate for inhibitor discovery and validation. As established in Section 3, pure hIAPP exhibits a well-defined lag phase (470 sec), T50 (670 sec), and maximum aggregation rate (11,000 FU/sec) under standard ThT assay conditions [1]. This reproducible kinetic profile enables precise quantification of inhibitor efficacy via lag time extension and rate reduction. The well-characterized inhibition by rIAPP (22-fold lag extension at 10:1 ratio) and the superior inhibition by pramlintide provide validated benchmark comparators for assessing novel inhibitors [2]. No other IAPP variant—rodent, porcine, or synthetic analog—can substitute in this application because they lack the intrinsic amyloidogenicity that defines the target pathology.

Mechanistic Studies of β-Cell Cytotoxicity and Oligomer-Mediated Cell Death in Type 2 Diabetes

Only hIAPP reliably induces the concentration-dependent β-cell toxicity that models islet cell death in T2DM. As quantified in Section 3, hIAPP at 25.6 μM reduces RIN-m rat insulinoma cell viability by 80% and AsPC-1 human pancreatic cell viability by 60% [3]. Rat IAPP, guinea pig IAPP, and other non-amyloidogenic variants are either non-toxic or produce negligible cytotoxicity under identical conditions [3]. Furthermore, time-resolved studies demonstrate that toxic oligomers are specifically populated during the hIAPP lag phase and early elongation phase, enabling temporal correlation between aggregation states and cellular outcomes [4]. Researchers investigating the molecular mechanisms of IAPP-induced β-cell death, mitochondrial dysfunction, or inflammatory pathway activation must use hIAPP to generate the relevant toxic species.

Biophysical Studies of Amyloid-Membrane Interactions and Lipid Bilayer Remodeling

hIAPP uniquely enables investigation of the kinetic competition between membrane permeabilization and amyloid aggregation. As established in Section 3, hIAPP engages membranes through a two-region mechanism: N-terminal detergent-like lipid extraction and C-terminal amyloid formation [5]. While rIAPP and pramlintide induce equivalent model membrane leakage, only hIAPP progresses to cytotoxic amyloid formation, allowing researchers to decouple membrane disruption from downstream cellular toxicity [6]. This dual capacity makes hIAPP the essential compound for integrated studies using supported lipid bilayers, vesicle leakage assays, and cellular models. rIAPP and pramlintide may serve as non-amyloidogenic controls for membrane effects, but cannot substitute for hIAPP in studies requiring the complete pathological cascade.

Transgenic Animal Model Development and Validation Requiring Human-Specific Amyloid Pathology

The binary species difference in IAPP amyloidogenicity underpins the use of transgenic models for T2DM research. Rodents (rat, mouse, hamster) naturally express non-amyloidogenic IAPP variants and do not spontaneously develop islet amyloid or T2DM [7]. However, transgenic rodents engineered to express human IAPP do develop T2DM pathology and islet amyloid deposits, confirming that hIAPP is both necessary and sufficient for disease modeling in vivo [7]. Researchers developing or utilizing hIAPP-transgenic models require authenticated hIAPP peptide for in vitro validation, as well as for generating calibrators and positive controls in histological and biochemical assays of amyloid deposition. The clinical analog pramlintide, developed by introducing rIAPP proline substitutions into hIAPP, is specifically engineered to retain receptor activity while eliminating amyloidogenicity—underscoring that the wild-type human sequence is the only variant capable of recapitulating the full pathological process [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human islet amyloid polypeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.